molecular formula C7H10N2O B1287521 1-propyl-1H-pyrazole-3-carbaldehyde CAS No. 1006349-16-1

1-propyl-1H-pyrazole-3-carbaldehyde

Cat. No. B1287521
CAS RN: 1006349-16-1
M. Wt: 138.17 g/mol
InChI Key: XNRQWOQUTNBRGZ-UHFFFAOYSA-N
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Description

“1-propyl-1H-pyrazole-3-carbaldehyde” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-propyl-1H-pyrazole-3-carbaldehyde”, has been a subject of interest in many studies . Various methods have been used for their synthesis, including the Vilsmeier-Haack reaction, oxidation of the corresponding alcohols, and other miscellaneous methods .


Molecular Structure Analysis

The InChI code for “1-propyl-1H-pyrazole-3-carbaldehyde” is 1S/C7H10N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5-6H,2,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Pyrazole derivatives, including “1-propyl-1H-pyrazole-3-carbaldehyde”, can undergo various chemical reactions. These include addition and reduction, oxidation, and condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine . They can also undergo Friedel-Crafts type reactions (hydroxyalkylation) and other miscellaneous reactions .


Physical And Chemical Properties Analysis

“1-propyl-1H-pyrazole-3-carbaldehyde” is a liquid at room temperature . It has a molecular weight of 138.17 .

Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Applications

“1-propyl-1H-pyrazole-3-carbaldehyde” has been identified as a core structure in the synthesis of various pharmacologically active compounds. Pyrazole derivatives are known for their wide range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . This compound could serve as a precursor in the development of new therapeutic agents targeting these areas.

Chemical Synthesis: Building Block for Heterocyclic Compounds

In chemical synthesis, “1-propyl-1H-pyrazole-3-carbaldehyde” is a valuable intermediate for constructing more complex heterocyclic structures. It can undergo various chemical reactions, such as cycloadditions and condensations, to form diverse heterocyclic compounds that are essential in medicinal chemistry and material science .

Material Science: Functional Materials Development

The pyrazole moiety is integral in the design of functional materials due to its ability to engage in π-π interactions and hydrogen bonding. “1-propyl-1H-pyrazole-3-carbaldehyde” could be utilized in creating novel materials with specific electronic, optical, or mechanical properties, which are crucial in developing advanced technologies .

Biological Research: Study of Bioactive Molecules

This compound’s derivatives have shown significant bioactivity, making them suitable for biological studies related to enzyme inhibition, receptor binding, and gene expression modulation. Researchers can use “1-propyl-1H-pyrazole-3-carbaldehyde” to synthesize derivatives for these studies, contributing to our understanding of biological processes and disease mechanisms .

Environmental Science: Eco-friendly Pesticides

Given its potential herbicidal activity, “1-propyl-1H-pyrazole-3-carbaldehyde” could be explored for developing environmentally friendly pesticides. Its derivatives may offer a safer alternative to traditional chemicals, reducing the environmental impact and promoting sustainable agriculture practices .

Agriculture: Plant Growth Regulation

The pyrazole ring is present in many compounds with plant growth-regulating properties. “1-propyl-1H-pyrazole-3-carbaldehyde” could be a starting point for synthesizing new agrochemicals aimed at improving crop yield and resistance to diseases, thus supporting global food security efforts .

Future Directions

The future directions for research on “1-propyl-1H-pyrazole-3-carbaldehyde” and similar compounds could include further exploration of their synthesis methods, investigation of their chemical reactions, and detailed study of their biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, there is potential for the development of new therapeutic agents .

properties

IUPAC Name

1-propylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-4-9-5-3-7(6-10)8-9/h3,5-6H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRQWOQUTNBRGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-propyl-1H-pyrazole-3-carbaldehyde

CAS RN

1006349-16-1
Record name 1-propyl-1H-pyrazole-3-carbaldehyde
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